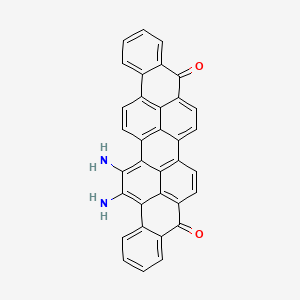

Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione typically involves multi-step organic reactions. One common method includes the reaction of anthraquinone derivatives with aromatic amines under controlled conditions. The process often requires catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.

Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted derivatives and quinone compounds, which can be further utilized in different applications .

Scientific Research Applications

Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its functional groups can interact with enzymes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione: Lacks the amino groups but shares a similar core structure.

16,17-Dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione: Contains methoxy groups instead of amino groups.

Uniqueness

Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione is unique due to its specific functional groups and the resulting chemical properties.

Biological Activity

Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione is a complex organic compound that has garnered attention in the field of organic electronics and photonics due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, photophysical properties, and potential therapeutic implications.

- Molecular Formula : C34H18N2O

- Molecular Weight : 486.51892 g/mol

- Canonical SMILES : C1=CC=C2C(=C1)C3=C(C=CC4=C3C=CC(=C4)N=N2)N=N5C(=O)C(=O)C5

Synthesis and Characterization

This compound can be synthesized through various methods involving the coupling of anthracene derivatives with nitrogen-containing functional groups. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Photophysical Properties

Recent studies have highlighted the photophysical properties of related compounds like benzo[rst]pentaphene derivatives. These compounds exhibit unique exciton-charge transfer characteristics that can be tuned by solvent polarity, enhancing their emission properties. For instance, modifications with methoxyphenyl amino groups have shown improved absorption and emission characteristics due to symmetry breaking in the molecular structure .

Anticancer Potential

The biological activity of this compound has been explored in various contexts:

- Cell Proliferation Inhibition : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. This effect is likely mediated through mechanisms involving apoptosis and cell cycle arrest.

- Mechanistic Studies : Research indicates that the compound may induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels. This oxidative stress can trigger apoptotic pathways .

Antimicrobial Activity

There is emerging evidence suggesting that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, indicating potential applications in treating infections .

Case Study 1: Anticancer Activity in Breast Cancer Cells

In a controlled study involving breast cancer cell lines (MCF-7), this compound was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell viability with significant apoptosis observed at higher concentrations.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 35 |

| 100 | 30 | 70 |

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound against E. coli and S. aureus showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

Properties

CAS No. |

58019-27-5 |

|---|---|

Molecular Formula |

C34H18N2O2 |

Molecular Weight |

486.5 g/mol |

IUPAC Name |

29,30-diaminononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |

InChI |

InChI=1S/C34H18N2O2/c35-31-29-16-6-2-4-8-21(16)34(38)24-14-11-19-18-10-13-23-26-17(15-5-1-3-7-20(15)33(23)37)9-12-22(25(18)26)30(32(31)36)27(19)28(24)29/h1-14H,35-36H2 |

InChI Key |

SLDJTTJRBMGSFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)N)N)C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.